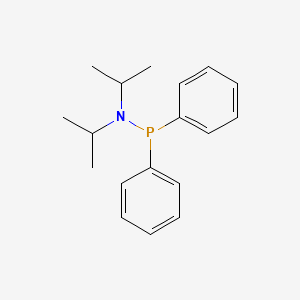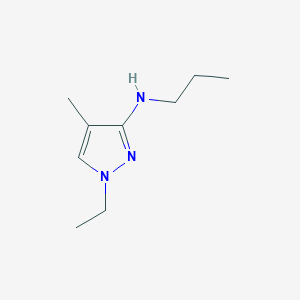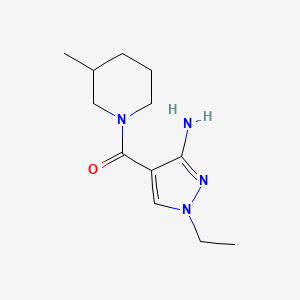
(N,N-Diisopropylamino)diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N,N-Diisopropylamino)diphenylphosphine is an organophosphorus compound with the chemical formula C18H24NP. It is a white to pale yellow solid that is used primarily as an intermediate in the synthesis of coordination compounds and as a precursor for catalysts in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Diisopropylamino)diphenylphosphine typically involves the reaction of diphenylphosphine with diisopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(N,N-Diisopropylamino)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various organic synthesis processes .
Aplicaciones Científicas De Investigación
(N,N-Diisopropylamino)diphenylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of (N,N-Diisopropylamino)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: Another organophosphorus compound with similar coordination properties but lacks the diisopropylamino group.
Diisopropylaminodichlorophosphine: A related compound with two chlorine atoms instead of phenyl groups, used in different synthetic applications.
Uniqueness
(N,N-Diisopropylamino)diphenylphosphine is unique due to its combination of the diisopropylamino group and diphenylphosphine moiety, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in coordination chemistry and as a precursor for catalysts in organic synthesis .
Propiedades
Fórmula molecular |
C18H24NP |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-diphenylphosphanyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C18H24NP/c1-15(2)19(16(3)4)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clave InChI |
MALZEUFKIVJKSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740222.png)
![N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740239.png)

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11740246.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740253.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740258.png)
![2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11740263.png)
![2-Methoxy-6-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11740274.png)
![Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride](/img/structure/B11740284.png)

![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740297.png)
![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740298.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740311.png)
